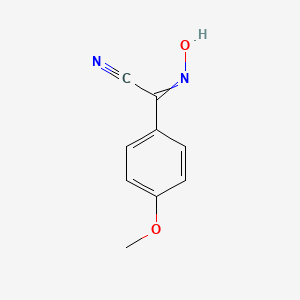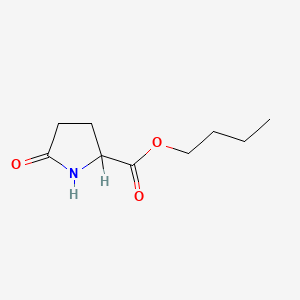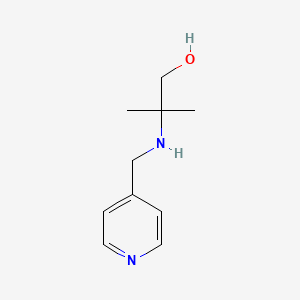
2-chloro-N-(3,5-dimethoxyphenyl)acetamide
Descripción general
Descripción
2-Chloro-N-(3,5-dimethoxyphenyl)acetamide is a chemical compound with the empirical formula C10H12ClNO3 . It is a solid substance and its molecular weight is 229.66 . The IUPAC name for this compound is 2-chloro-N-(3,5-dimethoxyphenyl)acetamide .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The predicted melting point is 142.37°C , and the predicted boiling point is approximately 406.9°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm3 and a predicted refractive index of 1.56 .Aplicaciones Científicas De Investigación
Potential Pesticide Applications
2-chloro-N-(3,5-dimethoxyphenyl)acetamide and its derivatives have been explored for their potential as pesticides. For instance, various N-derivatives of chloro-phenoxyacetamide compounds, which include structural similarities to 2-chloro-N-(3,5-dimethoxyphenyl)acetamide, have been characterized and are being considered for pesticide applications. These compounds, including derivatives like 2-(4-chloro-3,5-dimethylphenoxy)-N-pyridin-2-ylacetamide, have been extensively studied using X-ray powder diffraction techniques to understand their molecular structure and potential effectiveness as pesticides (Olszewska, Tarasiuk, & Pikus, 2011).
Structural and Molecular Analysis
The molecular structure of compounds similar to 2-chloro-N-(3,5-dimethoxyphenyl)acetamide has been a subject of significant research. Studies have focused on understanding the crystal structure and molecular interactions within these compounds. For instance, research on 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, which shares a chloroacetamide group with 2-chloro-N-(3,5-dimethoxyphenyl)acetamide, provides insights into the orientation of molecular rings and intermolecular interactions in the crystal (Saravanan, Priya, Anand, Kabilan, & Selvanayagam, 2016).
Application in Solid State Geometry Studies
The study of solid-state geometry of N-(Aryl)-acetamides, which are structurally related to 2-chloro-N-(3,5-dimethoxyphenyl)acetamide, reveals significant information about the molecular arrangement and bond parameters in these compounds. Such research is crucial for understanding how substitution at different positions in the molecule affects its properties. For example, the study of N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides has provided valuable information about crystal parameters and molecular interactions (Gowda, Kožíšek, Svoboda, & Fuess, 2007).
Implications in Crystallography and Material Science
The detailed crystallographic analysis of chloroacetamide derivatives, including 2-Chloro-N-(2,4-dinitrophenyl) Acetamide, provides essential insights into molecular interactions and packing in crystals. These studies are vital for material science, particularly in understanding the formation of molecular crystals and their properties (Jansukra, Wattanathana, Duangthongyou, Wannapaiboon, Songsasean, Suramitr, Tuntulani, Browning, & Wannalerse, 2021).
Insights into Molecular Conformations
Research on compounds like 2-Chloro-N-(2,4-dimethylphenyl)acetamide, which are structurally related to 2-chloro-N-(3,5-dimethoxyphenyl)acetamide, sheds light on the conformation of molecular bonds and the orientation of substituents in the molecule. This knowledge is essential for designing and synthesizing new compounds with desired physical and chemicalproperties (Gowda, Foro, & Fuess, 2007).
Safety And Hazards
The compound is classified as an Eye Irritant (Category 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include rinsing cautiously with water for several minutes in case of contact with eyes . The compound is also classified as a Combustible Solid under storage class code 11 .
Propiedades
IUPAC Name |
2-chloro-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-14-8-3-7(12-10(13)6-11)4-9(5-8)15-2/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFXUKHPQCSRPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367893 | |
| Record name | 2-chloro-N-(3,5-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3,5-dimethoxyphenyl)acetamide | |
CAS RN |
66932-96-5 | |
| Record name | 2-chloro-N-(3,5-dimethoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[2-(4-Methylphenyl)ethyl]piperidine](/img/structure/B1608860.png)


